Cas no 473267-36-6 (1-[(4-chlorophenyl)methoxy]-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride)
473267-36-6 structure
Product Name:1-[(4-chlorophenyl)methoxy]-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride
CAS-nummer:473267-36-6
MF:C19H23Cl2NO2
MW:368.297423601151
MDL:MFCD02053396
CID:5234732
PubChem ID:2770380
Update Time:2025-06-07
1-[(4-chlorophenyl)methoxy]-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride Chemische en fysische eigenschappen
Naam en identificatie
-
- 1-[(4-CHLOROBENZYL)OXY]-3-(3,4-DIHYDROISOQUINOLIN-2(1H)-YL)PROPAN-2-OL HYDROCHLORIDE
- 1-((4-chlorobenzyl)oxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol hydrochloride
- MLS000571931
- SMR000193949
- Z56810269
- 1-[(4-chlorobenzyl)oxy]-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-propanol hydrochloride
- 1-[(4-chlorophenyl)methoxy]-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride
- 1-[(4-chlorophenyl)methoxy]-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride
-
- MDL: MFCD02053396
- Inchi: 1S/C19H22ClNO2.ClH/c20-18-7-5-15(6-8-18)13-23-14-19(22)12-21-10-9-16-3-1-2-4-17(16)11-21;/h1-8,19,22H,9-14H2;1H
- InChI-sleutel: VJCVXADVMLXGRI-UHFFFAOYSA-N
- LACHT: ClC1C=CC(=CC=1)COCC(CN1CC2C=CC=CC=2CC1)O.Cl
Berekende eigenschappen
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 24
- Aantal draaibare bindingen: 6
- Complexiteit: 346
- Topologisch pooloppervlak: 32.7
1-[(4-chlorophenyl)methoxy]-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-236197-1g |
473267-36-6 | 90% | 1g |
$284.0 | 2023-09-15 | ||
| Enamine | EN300-236197-5g |
473267-36-6 | 90% | 5g |
$825.0 | 2023-09-15 | ||
| Enamine | EN300-236197-10g |
473267-36-6 | 90% | 10g |
$1224.0 | 2023-09-15 | ||
| Enamine | EN300-236197-0.05g |
473267-36-6 | 95% | 0.05g |
$239.0 | 2024-06-19 | ||
| Enamine | EN300-236197-0.1g |
473267-36-6 | 95% | 0.1g |
$250.0 | 2024-06-19 | ||
| Enamine | EN300-236197-0.25g |
473267-36-6 | 95% | 0.25g |
$262.0 | 2024-06-19 | ||
| Enamine | EN300-236197-0.5g |
473267-36-6 | 95% | 0.5g |
$273.0 | 2024-06-19 | ||
| Enamine | EN300-236197-1.0g |
473267-36-6 | 95% | 1.0g |
$284.0 | 2024-06-19 | ||
| Enamine | EN300-236197-2.5g |
473267-36-6 | 95% | 2.5g |
$558.0 | 2024-06-19 | ||
| Enamine | EN300-236197-5.0g |
473267-36-6 | 95% | 5.0g |
$825.0 | 2024-06-19 |
1-[(4-chlorophenyl)methoxy]-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride Gerelateerde literatuur
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A. M. Al-Sabagh,F. Z. Yehia,David R. K. Harding,Gh. Eshaq,A. E. ElMetwally Green Chem., 2016,18, 3997-4003
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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